

Methyl 2-methoxybenzoate chemical structure and properties

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Compound of Interest

Compound Name: Methyl 2-methoxybenzoate

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An In-depth Technical Guide to Methyl 2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of **methyl 2-methoxybenzoate**. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an aromatic ester. Its structure consists of a benzene ring substituted with a methoxy group and a methyl ester group at positions 1 and 2, respectively.

Molecular Formula: $C_9H_{10}O_3$

Chemical Structure:

Caption: 2D Chemical Structure of **Methyl 2-methoxybenzoate**

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 2-methoxybenzoate
CAS Number	606-45-1
Molecular Weight	166.17 g/mol
SMILES	<chem>COC1=CC=CC=C1C(=O)OC</chem>
InChI	InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3
InChIKey	PFYHAAAQPNMZHO-UHFFFAOYSA-N

Physicochemical Properties

Methyl 2-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, floral, and herbaceous odor.[\[1\]](#)

Table 2: Physical and Chemical Properties

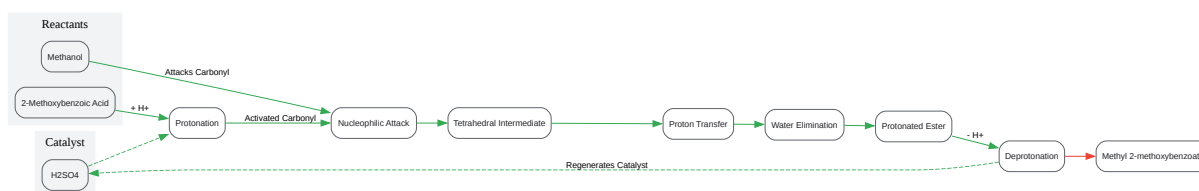
Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	254-255 °C at 760 mmHg	[1]
Melting Point	48-49 °C	[1]
Density	1.157 g/mL at 25 °C	[3] [4] [5]
Refractive Index (n _{20/D})	1.534	[3] [4] [5]
Solubility	Very slightly soluble in water; soluble in organic solvents and oils.	[1]
LogP	2.04	[1]
Flash Point	113 °C (closed cup)	[4]

Synthesis of Methyl 2-methoxybenzoate

A common and efficient method for the synthesis of **methyl 2-methoxybenzoate** is the Fischer esterification of 2-methoxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Fischer Esterification Mechanism

The Fischer esterification is a reversible acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.



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Caption: Mechanism of Fischer Esterification

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for Fischer esterification.

Materials:

- 2-methoxybenzoic acid

- Methanol (anhydrous)
- Concentrated sulfuric acid
- Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Boiling chips
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-methoxybenzoic acid in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Add a few boiling chips.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product and wash with water to remove the excess methanol and sulfuric acid.
- **Neutralization:** Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted 2-methoxybenzoic acid. A gas (CO_2) will be evolved.

- **Washing and Drying:** Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **methyl 2-methoxybenzoate** shows characteristic signals for the aromatic protons and the two methoxy groups.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	dd	1H	Ar-H
7.44	ddd	1H	Ar-H
6.97	m	2H	Ar-H
3.89	s	3H	OCH ₃ (ester)
3.88	s	3H	OCH ₃ (ether)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
166.8	C=O (ester)
159.4	Ar-C-OCH ₃
133.5	Ar-CH
131.6	Ar-CH
120.2	Ar-C-COOCH ₃
120.0	Ar-CH
111.9	Ar-CH
55.8	OCH ₃ (ether)
51.9	OCH ₃ (ester)

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands (liquid film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Medium	C-H stretch (aromatic and aliphatic)
1730	Strong	C=O stretch (ester)
1590, 1490, 1460	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (asymmetric, ester)
1080	Strong	C-O stretch (symmetric, ester)
1020	Strong	C-O stretch (ether)
750	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry

The mass spectrum of **methyl 2-methoxybenzoate** shows a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
166	35	[M] ⁺ (Molecular ion)
135	100	[M - OCH ₃] ⁺
107	15	[M - COOCH ₃] ⁺
77	45	[C ₆ H ₅] ⁺

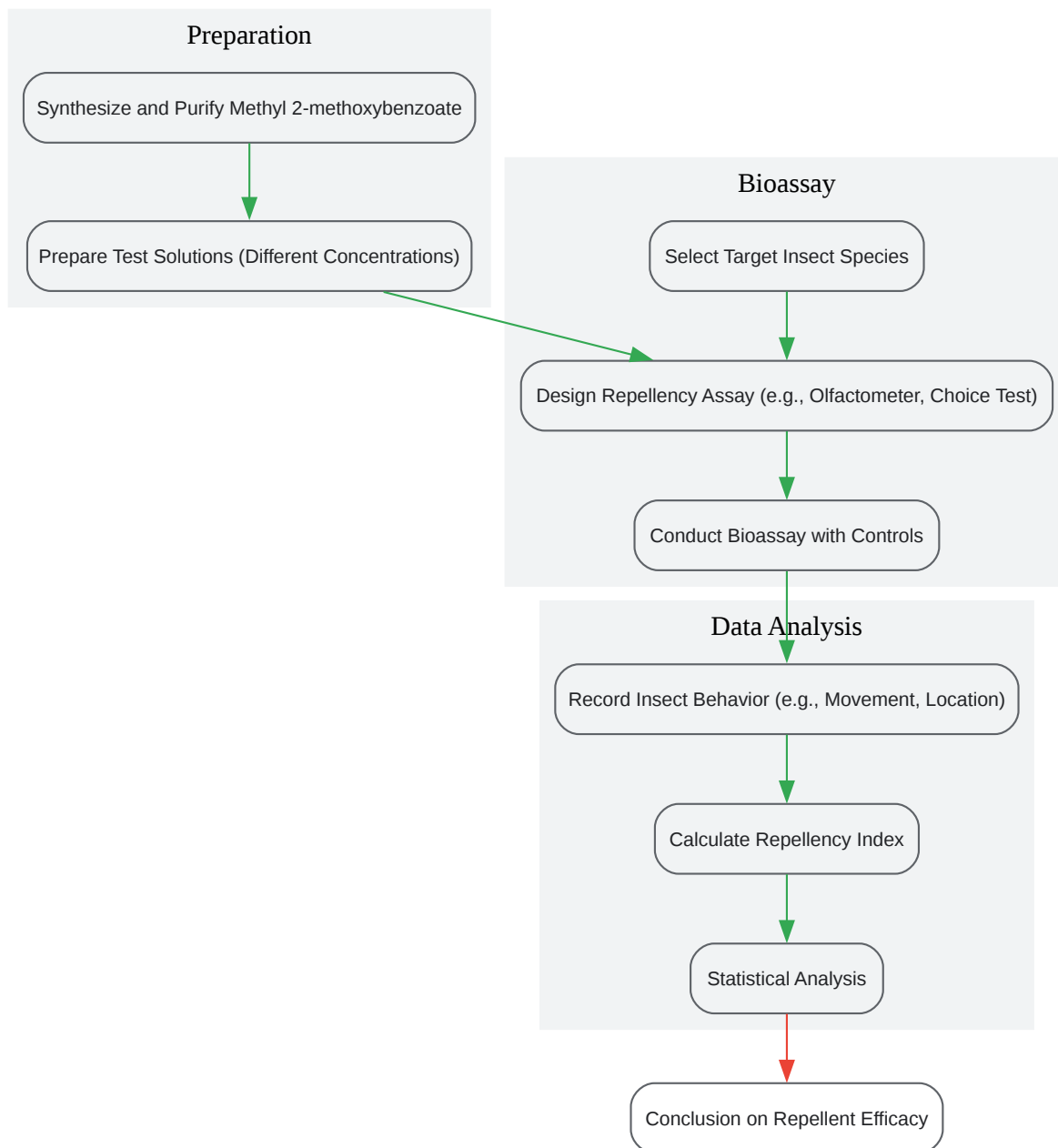
Applications and Biological Activity

Methyl 2-methoxybenzoate is utilized in various industrial and research applications:

- **Fragrance and Flavor:** It is used as a fragrance ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in food products.^[1]
- **Chemical Intermediate:** It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[6] For instance, it has been used as a ligand in the copper-catalyzed synthesis of benzoxazoles, which are important pharmaceutical scaffolds.
- **Insect Repellent:** Studies have shown that **methyl 2-methoxybenzoate** exhibits repellent activity against certain insects, such as the common bed bug (*Cimex lectularius*).^[3] The exact mechanism of action is not fully elucidated but is an area of ongoing research.

Workflow for Evaluation of Insect Repellent Activity

The following diagram illustrates a general workflow for assessing the repellent properties of **methyl 2-methoxybenzoate**.



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Caption: Experimental Workflow for Insect Repellent Bioassay

Safety and Handling

Methyl 2-methoxybenzoate should be handled with appropriate safety precautions in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

This guide provides a foundational understanding of **methyl 2-methoxybenzoate**. For more specific applications and in-depth research, consulting the primary literature is recommended.

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